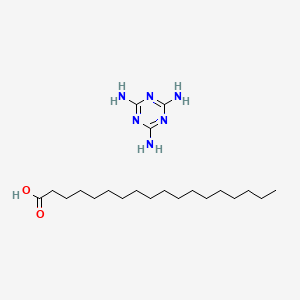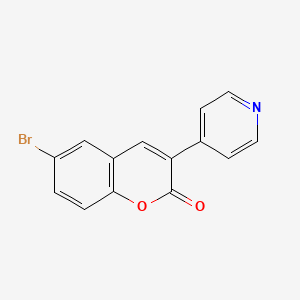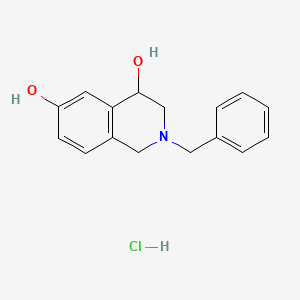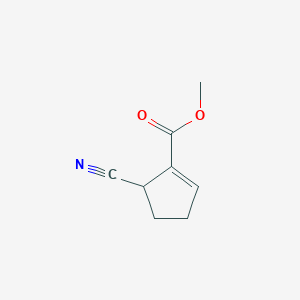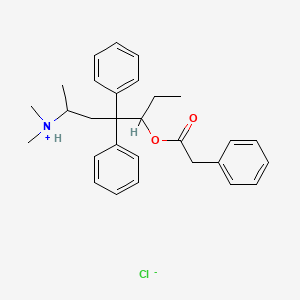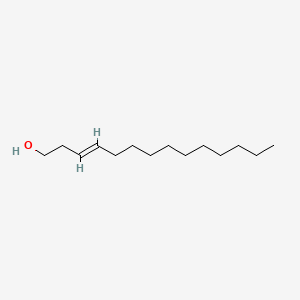
3-Tetradecen-1-ol, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tetradecen-1-ol, (E)-: is an organic compound with the molecular formula C14H28O . It is a long-chain fatty alcohol characterized by the presence of a double bond in the trans (E) configuration at the third carbon position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkenes: One common method involves the hydrogenation of alkenes.
Grignard Reaction: Another method involves the Grignard reaction, where an alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent.
Industrial Production Methods: Industrial production often involves the extraction of the compound from natural sources, such as plant essential oils. This method is preferred for its cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides
Scientific Research Applications
Chemistry: 3-Tetradecen-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods .
Biology: In biological research, this compound is used to study the metabolic pathways of long-chain fatty alcohols. It is also a component of certain pheromones, making it useful in entomological studies .
Industry: Industrially, it is used in the production of surfactants, lubricants, and plasticizers. Its ability to modify the properties of materials makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Tetradecen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of aldehydes and carboxylic acids. These metabolites can then participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
11-Tetradecen-1-ol, (E)-: Similar in structure but with the double bond at the eleventh position.
7-Tetradecen-1-ol, (E)-: Has the double bond at the seventh position.
2-Tetradecen-1-ol, (E)-: Features the double bond at the second position.
Uniqueness: 3-Tetradecen-1-ol, (E)- is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This distinct structure makes it particularly useful in studies related to long-chain fatty alcohols and their derivatives .
Properties
CAS No. |
68900-86-7 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(E)-tetradec-3-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h11-12,15H,2-10,13-14H2,1H3/b12-11+ |
InChI Key |
DQELOVNSWGCVQZ-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCO |
Canonical SMILES |
CCCCCCCCCCC=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



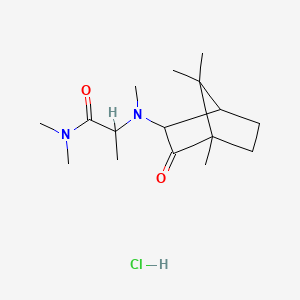
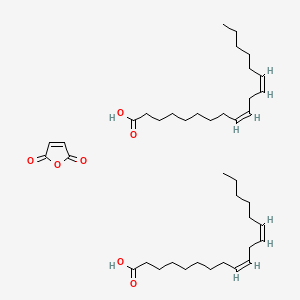
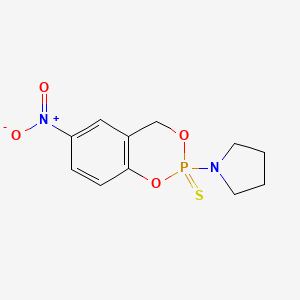
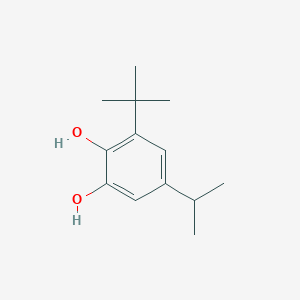
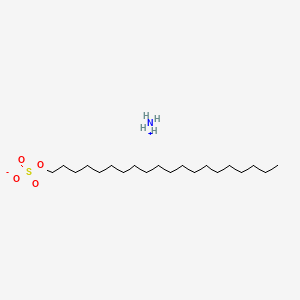
![7H-Benz[de]anthracen-7-one, 3,9-dichloro-](/img/structure/B13777355.png)
